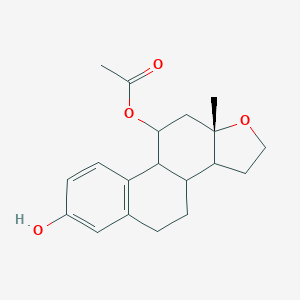![molecular formula C19H16ClN5OS B237438 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)
2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide, also known as ETB, is a novel compound that has shown great potential in scientific research. It is a derivative of benzamide, which is a class of organic compounds that have various biological activities. ETB has been studied extensively for its ability to modulate the activity of certain proteins and enzymes in the body, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves its ability to bind to the active site of PKD1 and CK2, thereby inhibiting their activity. This leads to a decrease in cell proliferation and survival, as well as an increase in apoptosis. 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has also been shown to inhibit the activity of other enzymes such as glycogen synthase kinase 3 (GSK3), which is involved in the regulation of glucose metabolism and cell signaling.
Biochemical and Physiological Effects:
2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been shown to have neuroprotective effects, as it can protect against oxidative stress and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide in lab experiments is its specificity for PKD1 and CK2. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. Additionally, 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been shown to have low toxicity and good solubility, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide. One potential application is in cancer treatment, as 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells. Further studies are needed to determine the efficacy of 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide in animal models of cancer and to identify potential synergistic effects with other chemotherapeutic agents. Additionally, 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide may have potential applications in the treatment of inflammatory and neurodegenerative diseases, as it has been shown to have anti-inflammatory and neuroprotective effects. Further studies are needed to determine the mechanisms underlying these effects and to identify potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves several steps, starting with the preparation of 2-chloro-5-nitrobenzoic acid. This intermediate is then reacted with 2-amino-3-methylphenol to form 2-chloro-5-(2-hydroxy-3-methylphenyl)benzoic acid. The next step involves the conversion of this intermediate to 2-chloro-5-(2-amino-3-methylphenyl)benzoic acid, which is then reacted with 3-ethyl-6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole to form the final product, 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide.
Applications De Recherche Scientifique
2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been studied extensively for its ability to modulate the activity of certain proteins and enzymes in the body. It has been shown to inhibit the activity of protein kinase D1 (PKD1), which plays a role in cell proliferation and survival. 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has also been shown to inhibit the activity of casein kinase 2 (CK2), which is involved in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis. These findings suggest that 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide may have potential therapeutic applications in cancer treatment and other diseases.
Propriétés
Nom du produit |
2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide |
|---|---|
Formule moléculaire |
C19H16ClN5OS |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
2-chloro-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C19H16ClN5OS/c1-3-16-22-23-19-25(16)24-18(27-19)12-9-8-11(2)15(10-12)21-17(26)13-6-4-5-7-14(13)20/h4-10H,3H2,1-2H3,(H,21,26) |
Clé InChI |
BWMSKNRXILUOBJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4Cl |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4,5-Dihydroxy-6-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B237367.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)